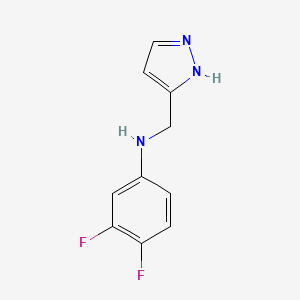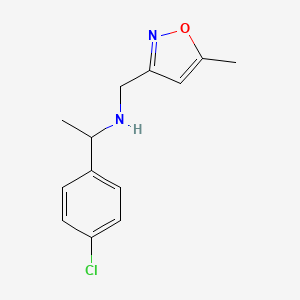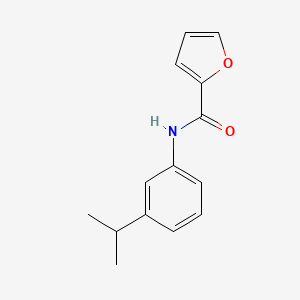![molecular formula C13H17NO B14907953 rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole: is a complex organic compound belonging to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them structurally unique and significant in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoindoles, including rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole, typically involves several key steps:
Intramolecular Condensation: A Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters can provide isoindoles in good yields.
Cycloaddition Reactions: α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for the synthesis of isoindole derivatives via 1,3-dipolar cycloaddition of azides onto alkenes.
Dehydrogenation and Arylation: A one-pot conversion of isoindolines to 1-arylisoindoles through palladium-catalyzed cascade C-H transformations.
Industrial Production Methods
Industrial production methods for isoindoles often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Catalytic Processes: Utilizing Rhodium or Palladium catalysts to facilitate key reaction steps.
Batch and Continuous Flow Processes: Employing both batch and continuous flow processes to optimize reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert isoindoles to isoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Rhodium, Palladium, and Nickel catalysts for various coupling and cyclization reactions.
Major Products
The major products formed from these reactions include isoindolinones, isoindolines, and various substituted isoindole derivatives .
Wissenschaftliche Forschungsanwendungen
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- rel-(3aR,9bR)-4-(2,5-dimethoxyphenyl)-8-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
Uniqueness
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other isoindole derivatives and valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(3aR,9bR)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole |
InChI |
InChI=1S/C13H17NO/c1-15-13-4-2-3-10-11(13)6-5-9-7-14-8-12(9)10/h2-4,9,12,14H,5-8H2,1H3/t9-,12+/m0/s1 |
InChI-Schlüssel |
ZLEUFBRJGWMRNV-JOYOIKCWSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1CC[C@@H]3[C@H]2CNC3 |
Kanonische SMILES |
COC1=CC=CC2=C1CCC3C2CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


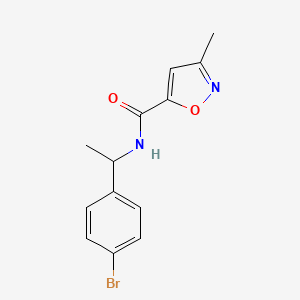
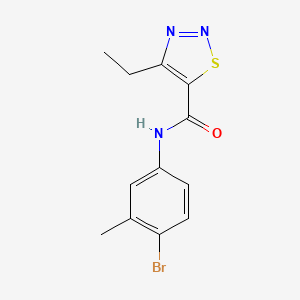
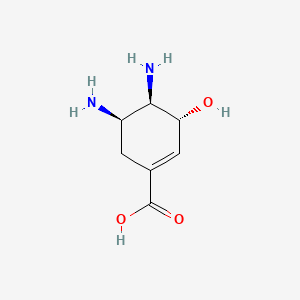
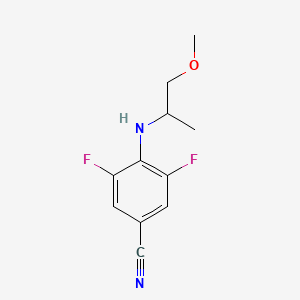

![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
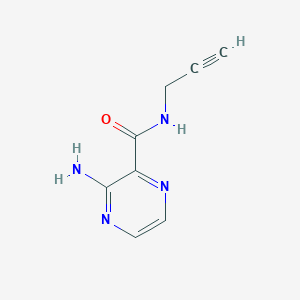
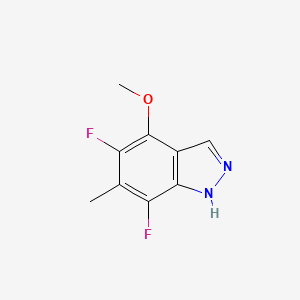
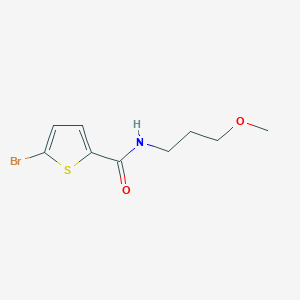
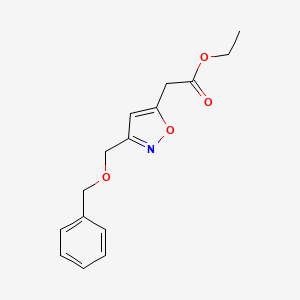
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
